molecular formula C7H6O4 B14430662 2(5H)-Furanone, 3-(acetyloxy)-5-methylene- CAS No. 82242-80-6

2(5H)-Furanone, 3-(acetyloxy)-5-methylene-

Cat. No.: B14430662
CAS No.: 82242-80-6
M. Wt: 154.12 g/mol
InChI Key: FURKFHDWKORGKO-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 3-(acetyloxy)-5-methylene- is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 3-(acetyloxy)-5-methylene- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 3-(acetyloxy)-5-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to dihydrofuranone derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, dihydrofuranones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(5H)-Furanone, 3-(acetyloxy)-5-methylene- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 3-(acetyloxy)-5-methylene- involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a leaving group in biochemical reactions, facilitating the formation of reactive intermediates that interact with enzymes and receptors. The methylene group can participate in various chemical transformations, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone, 3-hydroxy-5-methylene-: Similar structure but with a hydroxyl group instead of an acetyloxy group.

    2(5H)-Furanone, 3-(acetyloxy)-5-ethyl-: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

2(5H)-Furanone, 3-(acetyloxy)-5-methylene- is unique due to the presence of both the acetyloxy and methylene groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

82242-80-6

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

(5-methylidene-2-oxofuran-3-yl) acetate

InChI

InChI=1S/C7H6O4/c1-4-3-6(7(9)10-4)11-5(2)8/h3H,1H2,2H3

InChI Key

FURKFHDWKORGKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C)OC1=O

Origin of Product

United States

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